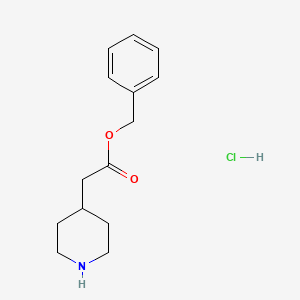
Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. These compounds are characterized by the presence of a benzyl group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride typically involves the reaction of piperidine with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the benzylpiperidine derivative. The reaction mixture is then subjected to hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to ensure high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Aplicaciones Científicas De Investigación
Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride has found applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as a monoamine releasing agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions.
Industry: It is utilized in the pharmaceutical and chemical industries for the synthesis of active pharmaceutical ingredients (APIs) and other chemical products.
Mecanismo De Acción
The mechanism by which Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is crucial in its potential therapeutic applications.
Comparación Con Compuestos Similares
Benzyl 2-(Piperidin-4-yl)acetate Hydrochloride is compared with other similar compounds, such as 4-Benzylpiperidine and 1-Benzyl-4-[(5,6-Dimethoxy-1-indanon-2-yl)methyl]piperidine
List of Similar Compounds
4-Benzylpiperidine
1-Benzyl-4-[(5,6-Dimethoxy-1-indanon-2-yl)methyl]piperidine
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields. Further research and development may uncover additional uses and benefits of this compound.
Propiedades
Fórmula molecular |
C14H20ClNO2 |
|---|---|
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
benzyl 2-piperidin-4-ylacetate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(10-12-6-8-15-9-7-12)17-11-13-4-2-1-3-5-13;/h1-5,12,15H,6-11H2;1H |
Clave InChI |
ATHZZTANGSNVKU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC(=O)OCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15338026.png)
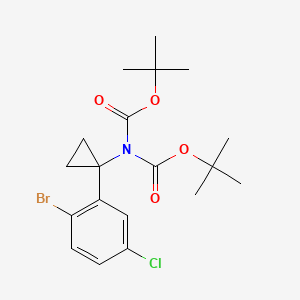

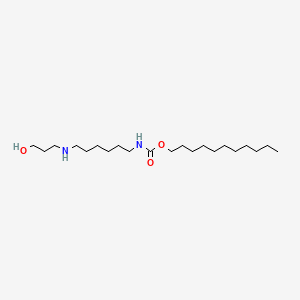


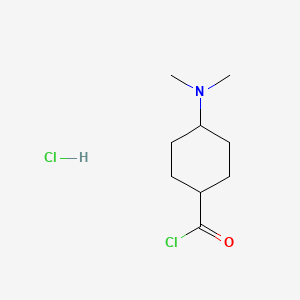


![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid](/img/structure/B15338091.png)
![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate](/img/structure/B15338096.png)
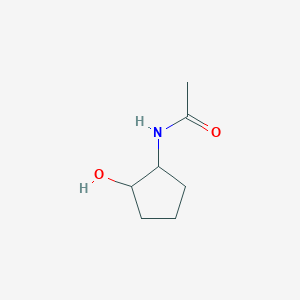

![6-Chloro-4-[[3-(4-fluoro-1-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B15338114.png)
